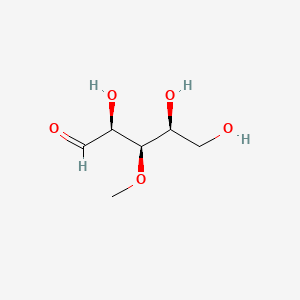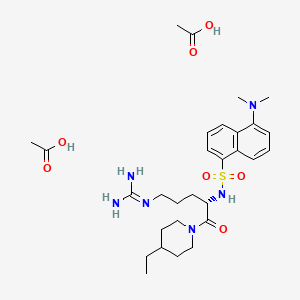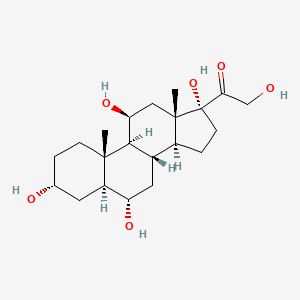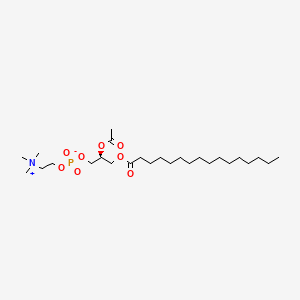
N-亚硝基-N-甲基-4-氟苯胺
描述
“N-Nitroso-N-methyl-4-fluoroaniline” is a carcinogenic chemical that belongs to the group of amines . It has been shown to be carcinogenic in bioassays on rats and mice, where it induced a high incidence of tumors in the liver, lung, and stomach .
Molecular Structure Analysis
The molecular formula of “N-Nitroso-N-methyl-4-fluoroaniline” is C7H7FN2O . Its average mass is 154.142 Da and its monoisotopic mass is 154.054245 Da .
Physical And Chemical Properties Analysis
“N-Nitroso-N-methyl-4-fluoroaniline” has a density of 1.2±0.1 g/cm3 . Its boiling point is 271.7±32.0 °C at 760 mmHg . The flash point is 118.1±25.1 °C .
科学研究应用
Carcinogenicity Studies in F344 Rats
Specific Scientific Field
Cancer research and toxicology.
Summary
N-Nitroso-N-methylaniline (NMA) and p-F-NMA were tested for carcinogenicity in F344 rats. NMA induced a high level of tumors in the upper gastrointestinal tract, particularly in the esophagus. Male rats treated with NMA had a slightly higher tumor mortality rate than females, although the final tumor yield was the same. Most rats treated with p-F-NMA also developed esophageal tumors, but they died less rapidly than NMA-treated rats, suggesting that p-F-NMA is a slightly weaker carcinogen than NMA. Interestingly, the potent mutagen p-NO₂NMA did not induce tumors, indicating that bacterial mutagenesis assays do not correlate with carcinogenic activity .
Experimental Procedures
Results
Standardization of Literature in Carcinogenic Potency Database (CPDB)
Specific Scientific Field
Database management and standardization.
Summary
The CPDB uses standardized methods to compile data from animal cancer tests. These methods include criteria for experiment inclusion, average daily dose level standardization, and TD50 estimation for a standard lifespan .
Methods
Genotoxicity Assessment
Specific Scientific Field
Drug safety assessment.
Summary
N-nitrosamine impurities, including p-F-NMA, have been detected in human drugs. Genotoxicity assessment is crucial due to the mutagenic and carcinogenic properties of nitrosamines .
属性
IUPAC Name |
N-(4-fluorophenyl)-N-methylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c1-10(9-11)7-4-2-6(8)3-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIXPWIVPHYTAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021001 | |
| Record name | N-Nitroso-N-methyl-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Nitroso-N-methyl-4-fluoroaniline | |
CAS RN |
937-25-7 | |
| Record name | 4-Fluoro-N-methyl-N-nitrosobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Nitroso-N-methyl-4-fluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitroso-N-methyl-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Nitroso-N-methyl-4-fluoroaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LSX9S4XBW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




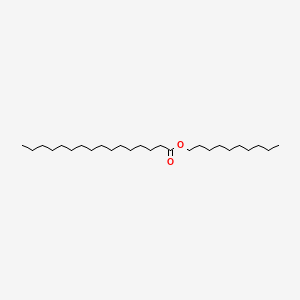

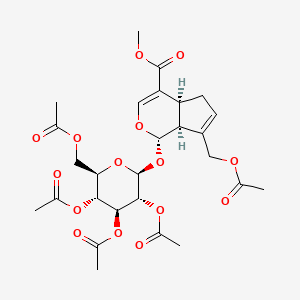
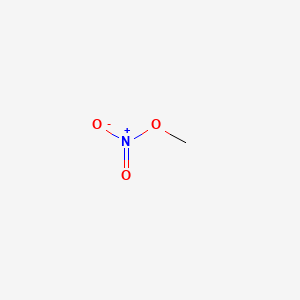
![17beta-[Bis(2-hydroxyethyl)amino]androst-5-en-3beta-ol](/img/structure/B1206885.png)
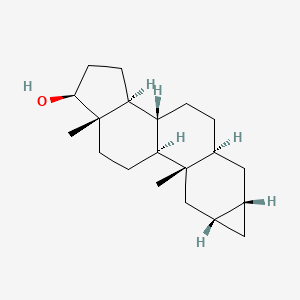
![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-methoxy-](/img/structure/B1206889.png)
